molecular formula C16H15N3O3 B2524876 1-methyl-2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 1327531-03-2

1-methyl-2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2524876
CAS No.: 1327531-03-2
M. Wt: 297.314
InChI Key: FYLLBPISONTFAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, green chemistry principles may be applied to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Medicine: The compound may exhibit therapeutic properties, such as anti-inflammatory, antioxidant, and anticancer activities.

  • Industry: It can be used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

When compared to other similar compounds, 1-methyl-2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-dihydropyridine-3-carboxamide stands out due to its unique structural features and potential applications. Similar compounds may include other quinoline derivatives or related heterocyclic compounds. These compounds may share some biological activities but differ in their specific mechanisms and efficacy.

Comparison with Similar Compounds

  • 1-Methyl-3-oxo-2,3-dihydroisoquinoline-4-carboxamide

  • 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

  • 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Properties

IUPAC Name

1-methyl-2-oxo-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-19-8-2-3-12(16(19)22)15(21)17-11-5-6-13-10(9-11)4-7-14(20)18-13/h2-3,5-6,8-9H,4,7H2,1H3,(H,17,21)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLLBPISONTFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.